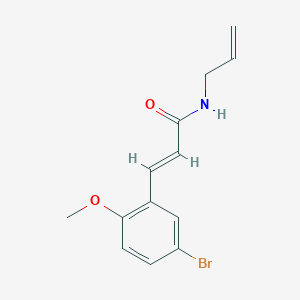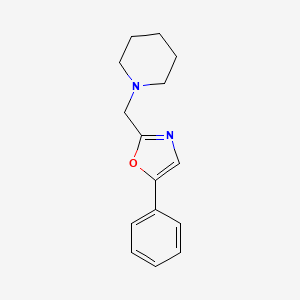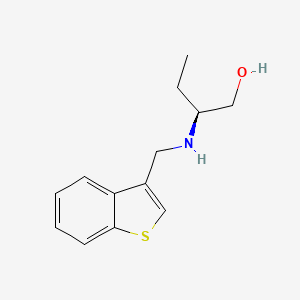![molecular formula C14H17NO3 B7646285 (2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a type of molecule that mediates inflammation and pain. MPA has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology.
Wirkmechanismus
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain. This compound has been found to have a higher selectivity for COX-2 than other NSAIDs, such as aspirin and ibuprofen, which also inhibit COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been found to have antioxidant and anti-tumor properties. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid in lab experiments is its high selectivity for COX-2, which allows for the specific inhibition of prostaglandin production without affecting other physiological processes. This compound is also readily available and relatively inexpensive compared to other COX-2 inhibitors. However, one of the limitations of using this compound is its potential for off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid. One potential direction is the development of novel this compound derivatives with improved selectivity and potency. Another direction is the investigation of the potential applications of this compound in other fields, such as immunology and infectious diseases. Furthermore, the mechanisms underlying the neuroprotective effects of this compound in neurodegenerative diseases need to be further elucidated. Overall, the research on this compound has shown promising results and has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3-methylbenzoyl chloride with glycine methyl ester, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the coupling of the resulting intermediate with (E)-3-(3-methylphenyl)prop-2-enoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Wissenschaftliche Forschungsanwendungen
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid has been extensively studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to cancer research, this compound has also been investigated for its potential applications in neuroscience. Studies have shown that this compound can modulate the activity of the endocannabinoid system, which is involved in various physiological processes, including pain sensation, appetite regulation, and mood. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-3-5-12(8-10)6-7-13(16)15-9-11(2)14(17)18/h3-8,11H,9H2,1-2H3,(H,15,16)(H,17,18)/b7-6+/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLENDHAUESBF-XUIVZRPNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NCC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NC[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)

![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)

![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)



